![molecular formula C12H22Cl2N2O B13513013 [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of [4-methoxyphenyl)methyl]dimethylamine.
Alkylation: The intermediate is then subjected to alkylation using ethylene oxide or a similar reagent to introduce the ethyl chain, resulting in the formation of [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine, resulting in the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.
Substitution: The compound can participate in substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the effects of amine-containing compounds on biological systems. It can be used to investigate the interactions of amines with enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Dimethylamino)ethyl][(4-hydroxyphenyl)methyl]amine dihydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
[2-(Dimethylamino)ethyl][(4-chlorophenyl)methyl]amine dihydrochloride: Similar structure but with a chloro group instead of a methoxy group.
[2-(Dimethylamino)ethyl][(4-nitrophenyl)methyl]amine dihydrochloride: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C12H22Cl2N2O |
|---|---|
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11;;/h4-7,13H,8-10H2,1-3H3;2*1H |
Clé InChI |
NDTOPOKIBHJGFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC1=CC=C(C=C1)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



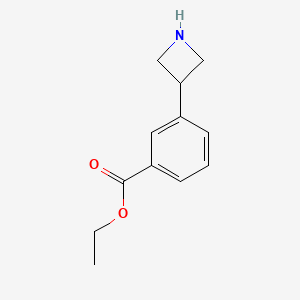
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
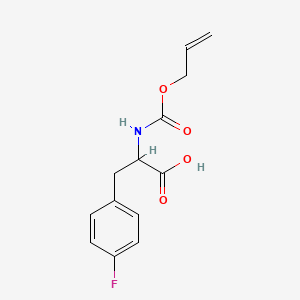
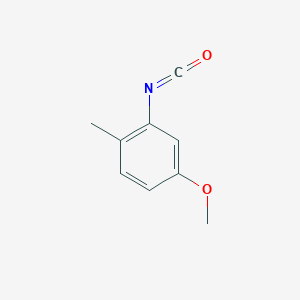
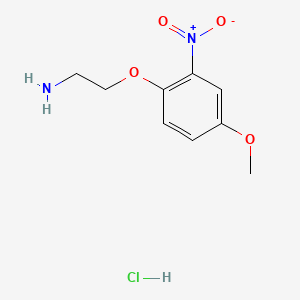
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)

![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
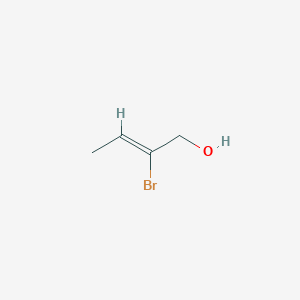
amine](/img/structure/B13513030.png)
